2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline
Description
Properties
CAS No. |
32812-48-9 |
|---|---|
Molecular Formula |
C22H17Cl2N3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1,2-bis(2-chlorophenyl)-1-(quinolin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C22H17Cl2N3/c23-18-8-2-5-11-21(18)26-27(22-12-6-3-9-19(22)24)15-17-14-13-16-7-1-4-10-20(16)25-17/h1-14,26H,15H2 |
InChI Key |
NFTOJQIZCOHWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of quinoline-based hydrazone compounds like This compound typically involves a condensation reaction between a quinoline aldehyde derivative and hydrazine or substituted hydrazines. The key intermediate is often 2-chloroquinoline-3-carbaldehyde , which undergoes nucleophilic attack by the hydrazine nitrogen to form the hydrazone linkage.
Preparation of Key Intermediate: 2-Chloroquinoline-3-carbaldehyde
- Method : The aldehyde is synthesized from acetylated aniline derivatives via the Vilsmeier–Haack reaction, which involves formylation using reagents such as POCl3 and DMF.
- Conditions : This reaction can be carried out by conventional heating, microwave irradiation, or ultrasonic irradiation, with the conventional method being most common.
- Reference Data : The aldehyde crystallizes well and is characterized by typical aldehyde IR bands and NMR signals consistent with quinoline substitution patterns.
Condensation with Hydrazine Derivatives
- Reaction : 2-Chloroquinoline-3-carbaldehyde is reacted with 1,2-bis(2-chlorophenyl)hydrazine in ethanol.
- Conditions : Refluxing the mixture for approximately 10 minutes to several hours is standard, with no catalyst typically required.
- Outcome : The hydrazine nitrogen attacks the aldehyde carbonyl carbon, leading to the formation of the hydrazone compound with an E configuration around the C=N bond.
- Yield : Optimized reactions yield up to 90-92% of the hydrazone product.
Variations in Preparation
- The reaction can be performed at room temperature but generally proceeds more efficiently under reflux.
- Solvent choice impacts yield and purity; ethanol is preferred for its polarity and ability to dissolve both reactants.
- No additional catalysts are necessary, simplifying the procedure.
- Thin-layer chromatography (TLC) is used to monitor reaction progress, using UV fluorescent silica gel plates.
Analytical Data Supporting the Preparation
Spectroscopic Characterization
| Technique | Observed Data | Interpretation |
|---|---|---|
| 1H NMR | Singlet at δ ~12.0 ppm (N(H)N= proton), broad singlet at δ ~8.45 ppm (N=CH proton) | Confirms hydrazone formation with characteristic imine and hydrazine protons |
| IR Spectroscopy | Bands corresponding to C=N stretch, absence of aldehyde C=O band | Confirms conversion of aldehyde to hydrazone |
| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight | Confirms molecular formula |
| X-ray Crystallography | Planar quinoline ring; dihedral angle ~8.5° between quinoline and phenyl rings; E configuration | Confirms molecular geometry and hydrazone linkage |
Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | Cc |
| Dihedral angle (quinoline-phenyl) | 8.46° |
| C=N bond length | ~1.277 Å |
| C–Cl bond length | ~1.75 Å |
This data confirms the successful synthesis and structural integrity of the hydrazone compound.
Comparative Table of Preparation Conditions from Literature
Notes on Reaction Mechanism and Optimization
- The hydrazine nitrogen nucleophilically attacks the aldehyde carbonyl carbon, forming a hydrazone linkage via elimination of water.
- The reaction proceeds best under reflux to ensure complete conversion.
- The absence of catalysts simplifies purification and reduces side reactions.
- The reaction is sensitive to solvent polarity; ethanol provides an optimal balance.
- Monitoring by TLC ensures timely termination of reaction to maximize yield and purity.
Chemical Reactions Analysis
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline typically involves multi-step organic reactions. A common synthetic route includes:
- Reacting 2-methylquinoline with an appropriate aldehyde to form an intermediate.
- Converting the intermediate to the target compound via a condensation reaction with 1,2-bis(2-chlorophenyl)hydrazine.
This synthetic pathway highlights the importance of controlling reaction conditions to optimize yield and selectivity. The chemical reactivity of this compound can be explored through various reaction pathways. These reactions are essential for synthesizing analogs and derivatives that may possess enhanced biological properties.
Potential Applications
The applications of this compound span several fields:
- Medicinal Chemistry Research indicates that compounds similar to this compound exhibit significant biological activities.
- Material Science Due to its unique structural and chemical properties.
- Catalysis The compound can act as a ligand in various catalytic processes.
Several compounds share structural features with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline | Quinoline core with trifluoromethyl groups | Antibacterial and antituberculosis |
| 3-Chloroquinoline | Simple chloro-substituted quinoline | Antimicrobial activity |
| 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | Contains pyrazolone structure | Anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chlorophenyl vs. Bromophenyl Derivatives
- 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline (hypothetical molecular formula: C₂₂H₁₆Cl₂N₄): Chlorine atoms at the 2-position of phenyl rings enhance lipophilicity and may improve membrane permeability compared to unsubstituted analogs. Molecular weight: ~423.3 g/mol (estimated).
Quinoline Core Modifications
- 7-Chloro-4-(2-(3-chloro-4-methoxybenzylidene)hydrazinyl)quinoline (Compound 6 in ): A 7-chloro substituent on the quinoline ring is associated with enhanced anticancer activity in NCI-60 screens, likely due to improved DNA intercalation . Methoxy and benzylidene groups introduce hydrogen-bonding and π-stacking capabilities, differing from the 2-chlorophenyl hydrazinyl group in the target compound.
- 2-(2-((5-Methoxy-1-methyl-1H-indol-3-yl)methylene)hydrazinyl)quinoline (Compound 24 in ): Indole-methylene substitution confers fluorescence properties and distinct pharmacokinetic profiles compared to chlorophenyl analogs .
Anticancer Potential
- 7-Chloroquinolinehydrazones (e.g., Compounds 6–8 in ): Exhibit IC₅₀ values in the nanomolar range against leukemia and breast cancer cell lines. The 7-chloro group is critical for topoisomerase inhibition . In contrast, this compound lacks the 7-chloro substituent but may compensate with dual 2-chlorophenyl groups for enhanced hydrophobic interactions.
Antiplasmodial Activity
- 6- and 7-Substituted Quinolines (): 7-Chloro and 6-methyl substituents maintain antiplasmodial activity comparable to chloroquine, while 2- or 8-substituents reduce potency. The target compound’s 2-chlorophenyl groups may mimic electron-withdrawing effects of 7-chloro, though positional differences could limit efficacy .
Physicochemical and Structural Properties
Biological Activity
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline is a complex organic compound that combines a quinoline moiety with hydrazine functional groups. This unique structure suggests potential biological activities that merit investigation, particularly in medicinal chemistry. The compound's lipophilicity and the presence of nitrogen-nitrogen bonds contribute to its reactivity and biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Quinoline Moiety : A bicyclic structure containing a nitrogen atom.
- Hydrazine Component : Derived from 1,2-bis(2-chlorophenyl)hydrazine, enhancing reactivity.
This combination may lead to novel mechanisms of action against various biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that hydrazone derivatives, including those with quinoline structures, possess cytotoxic effects against various cancer cell lines. For instance, 7-chloroquinoline hydrazones demonstrated submicromolar GI50 values against multiple tumor types, indicating high potency in inhibiting cancer cell growth .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. The presence of chlorophenyl substituents enhances these properties, making them promising candidates for further development .
- Antimalarial Activity : Some hydrazone derivatives have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies revealed significant suppression of parasite growth .
The biological activity of this compound may involve several mechanisms:
- DNA Interaction : Similar compounds have been reported to interact with DNA gyrase, a target enzyme for quinolone antibiotics, suggesting that this compound may also disrupt DNA replication in pathogenic organisms .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by interfering with mitochondrial function or activating apoptotic pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : In a study evaluating various hydrazones, compounds featuring quinoline structures were found to exhibit significant cytotoxicity against a range of cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the hydrazone moiety could enhance anticancer efficacy .
- Antimicrobial Evaluation : A series of quinoline derivatives were tested for antibacterial activity against resistant strains. The results highlighted the potential of these compounds as new antimicrobial agents .
Comparative Analysis
A comparison table illustrates the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline | Quinoline core with trifluoromethyl groups | Antibacterial and antituberculosis |
| 3-Chloroquinoline | Simple chloro-substituted quinoline | Antimicrobial activity |
| 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | Contains pyrazolone structure | Anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline, and what key reagents are involved?
- Methodological Answer : The compound can be synthesized via reductive amination of imines derived from 2-chloroquinoline derivatives and substituted hydrazines. Sodium cyanoborohydride (NaBHCN) is commonly used as a selective reducing agent under mildly acidic conditions (pH ≈ 6) to stabilize intermediates while avoiding over-reduction of aromatic rings . Reaction monitoring via TLC and purification by recrystallization (e.g., using methanol) are critical steps.
Q. How are quinoline derivatives typically characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography is essential for resolving molecular conformation, dihedral angles between aromatic systems, and hydrogen-bonding networks. For example, quinoline derivatives often exhibit planar quinoline cores with dihedral angles >70° relative to substituted phenyl rings . Complementary techniques include H/C NMR (to confirm hydrazinylmethyl linkages) and HRMS for molecular weight validation.
Q. What in vitro assays are used to evaluate the biological activity of hydrazinylmethylquinoline derivatives?
- Methodological Answer : Standard assays include cholinesterase inhibition (for neurodegenerative disease research) via Ellman’s method, antimicrobial susceptibility testing (MIC determination), and cytotoxicity screening using MTT assays on cell lines like HEK-293 or SH-SY5Y . Dose-response curves and IC values are calculated to compare potency across derivatives.
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on hydrazinylmethylquinoline derivatives be resolved?
- Methodological Answer : Discrepancies may arise from polymorphism (e.g., twin domains in crystals) or dynamic equilibria in solution (e.g., tautomerism). To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare single-crystal XRD data with DFT-optimized geometries to identify dominant solid-state configurations .
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing stability .
Q. What strategies optimize the environmental fate assessment of this compound in long-term ecological studies?
- Methodological Answer : Follow tiered frameworks like INCHEMBIOL’s approach:
Lab Studies : Determine log (octanol-water partition coefficient) and hydrolysis half-life under varied pH/temperature.
Field Studies : Track bioaccumulation in model organisms (e.g., Daphnia magna) and degradation products via LC-MS/MS.
Computational Modeling : Use QSAR models to predict ecotoxicity endpoints (e.g., LC for fish) .
Q. How can structure-activity relationship (SAR) studies improve the design of hydrazinylmethylquinoline derivatives with enhanced selectivity?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical substituents (e.g., 2-chlorophenyl groups) using 3D alignment of active/inactive analogs.
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ values) with bioactivity data .
- In Silico Docking : Screen derivatives against target proteins (e.g., acetylcholinesterase) to prioritize synthetic targets .
Q. What experimental and computational methods validate intermolecular interactions influencing the stability of hydrazinylmethylquinoline crystals?
- Methodological Answer :
- XRD Analysis : Quantify hydrogen-bond distances (e.g., N–H⋯N interactions at ~2.1 Å) and π-π stacking offsets .
- DFT Calculations : Optimize dimeric structures using B3LYP/6-31G(d) to compare interaction energies of competing packing motifs.
- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition profiles with crystallographic packing density.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
